

Cardiovascular Profile of ST-91: A Technical Guide for Researchers

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An In-depth Examination of the Hemodynamic and Signaling Effects of the selective α 2-Adrenergic Agonist ST-91.

This technical guide provides a comprehensive overview of the cardiovascular effects of ST-91 (2-(2,6-diethylphenylamino)-2-imidazoline), a selective alpha-2 (α 2) adrenergic receptor agonist. ST-91 is a valuable research tool due to its high selectivity for α 2 over α 1 receptors and its inability to cross the blood-brain barrier, allowing for the specific investigation of peripheral α 2-adrenergic mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways associated with ST-91 administration.

Quantitative Cardiovascular Effects of ST-91 Administration

The administration of ST-91 elicits significant, dose-dependent effects on key cardiovascular parameters. The following tables summarize the quantitative data from in-vivo and in-vitro studies.

In-Vivo Hemodynamic Effects in Sheep

A study in conscious sheep demonstrated that a single intravenous dose of ST-91 (30 μ g/kg) produced a significant and sustained increase in mean arterial pressure (MAP)[1]. In anesthetized sheep, incremental intravenous doses of ST-91 resulted in a dose-dependent



decrease in the cardiac index, with a 50% reduction at the highest dose, accompanied by an increase in MAP, mean pulmonary artery pressure (Ppa), and pulmonary artery wedge pressure (Ppaw)[2].

Dose (µg/kg, IV)	Animal Model	Anesthe sia	Mean Arterial Pressur e (MAP)	Cardiac Index (CI)	Mean Pulmon ary Artery Pressur e (Ppa)	Pulmon ary Artery Wedge Pressur e (Ppaw)	Referen ce
30	Consciou s Sheep	None	Significa nt, sustained increase	Not Reported	Not Reported	Not Reported	[1]
1.5	Anestheti zed Sheep	Halothan e	No significan t change	No significan t change	No significan t change	No significan t change	[2]
3.0	Anestheti zed Sheep	Halothan e	No significan t change	No significan t change	No significan t change	No significan t change	[2]
6.0	Anestheti zed Sheep	Halothan e	No significan t change	No significan t change	No significan t change	No significan t change	[2]
12	Anestheti zed Sheep	Halothan e	Increase	50% decrease	Increase	Increase	[2]

In-Vivo Chronotropic Effects in Rats

In rats, a single intravenous dose of ST-91 (0.01 mg/kg) induced a short-term negative chronotropic effect, as evidenced by an increase in the mean cardiointerval[3].



Dose (mg/kg, IV)	Animal Model	Anesthesia	Effect on Heart Rate	Observatio n	Reference
0.01	Rat	Not specified	Decrease (short-term)	Increase in mean cardiointerval from 209.88 ± 14.9 ms to 327.13 ± 31.59 ms	[3]

Experimental Protocols

This section details the methodologies employed in the key studies investigating the cardiovascular effects of ST-91.

In-Vivo Cardiovascular Assessment in Sheep

Objective: To determine the cardiopulmonary effects of intravenous ST-91 administration.

Animal Model: Healthy sheep.[1][2]

Experimental Design: A randomized, placebo-controlled, crossover design was utilized[2].

Drug Administration:

- Conscious Sheep Study: A single intravenous dose of 30 μg/kg of ST-91 was administered[1].
- Anesthetized Sheep Study: Incremental intravenous doses of 1.5, 3.0, 6.0, and 12 μg/kg of ST-91 were administered[2].

Anesthesia (for anesthetized study): Anesthesia was maintained with halothane[2].

Hemodynamic Monitoring:

 A Swan-Ganz catheter was used for the measurement of cardiac index (CI), mean pulmonary artery pressure (Ppa), and pulmonary artery wedge pressure (Ppaw) via



thermodilution[2]. The thermodilution technique is a well-established method for measuring cardiac output in sheep[4][5][6].

Mean arterial pressure (MAP) was also monitored[1][2].

Data Analysis: The effects of ST-91 were compared to a placebo-treated group[1][2].

In-Vivo Chronotropic Assessment in Rats

Objective: To evaluate the effect of ST-91 on the cardiac activity in rats.

Animal Model: Sexually mature rats[3].

Drug Administration: A single intravenous dose of 0.01 mg/kg of ST-91 was injected into the right femoral vein[3].

Cardiovascular Monitoring: The mean cardiointerval was measured to assess changes in heart rate[3].

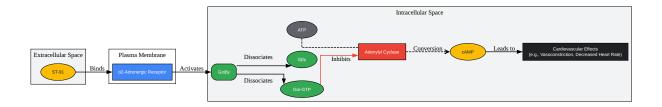
Signaling Pathways and Experimental Workflows

The cardiovascular effects of ST-91 are mediated through its interaction with α 2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

ST-91 Signaling Pathway

ST-91, as an α 2-adrenergic agonist, primarily couples to the inhibitory G-protein, G α i. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects in cardiovascular tissues, including modulation of ion channel activity and contractile protein function.





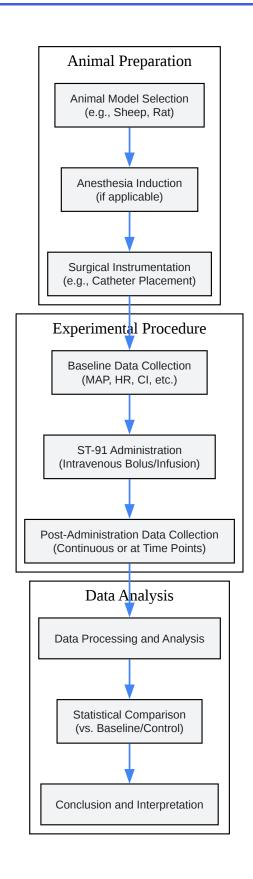
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Caption: Signaling pathway of ST-91 via the α 2-adrenergic receptor.

Experimental Workflow for In-Vivo Cardiovascular Assessment

The following diagram illustrates a typical experimental workflow for evaluating the cardiovascular effects of a test compound like ST-91 in an animal model.





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Caption: A typical experimental workflow for in-vivo cardiovascular assessment.



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